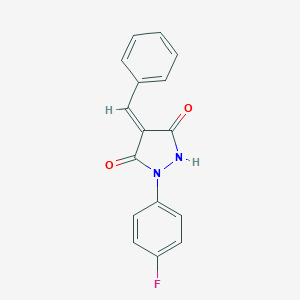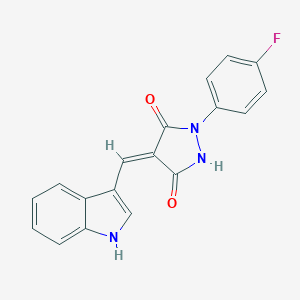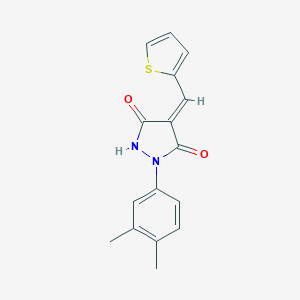![molecular formula C23H27N5O2S B301667 N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301667.png)
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide, also known as DAS181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections.
作用机制
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide works by cleaving sialic acid receptors on the surface of respiratory epithelial cells, which prevents viral attachment and entry into host cells. This mechanism of action is unique compared to other antiviral drugs that target viral replication or release.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to reduce viral load and improve clinical outcomes in patients with respiratory viral infections. It also has a favorable safety profile with no significant adverse events reported in clinical trials.
实验室实验的优点和局限性
One advantage of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is its broad-spectrum antiviral activity against multiple respiratory viruses. However, its complex synthesis method and high cost may limit its use in laboratory experiments.
未来方向
Future research on N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide could focus on optimizing its synthesis method to reduce costs and increase yield. Additionally, further studies could investigate its potential use in combination with other antiviral drugs or as a prophylactic treatment for respiratory viral infections. Overall, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide shows great potential as a novel antiviral drug with unique mechanisms of action and broad-spectrum activity against respiratory viruses.
合成方法
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is synthesized through a multistep process that involves the coupling of a triazole-containing intermediate with a benzamide derivative. The synthesis method is complex and requires several purification steps to obtain pure N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide.
科学研究应用
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus. In preclinical studies, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has shown potent antiviral activity against these viruses, both in vitro and in vivo. Clinical trials have also demonstrated the safety and efficacy of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide in treating respiratory viral infections.
属性
产品名称 |
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide |
|---|---|
分子式 |
C23H27N5O2S |
分子量 |
437.6 g/mol |
IUPAC 名称 |
N-[1-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H27N5O2S/c1-5-28-21(17(4)24-22(30)18-9-7-6-8-10-18)26-27-23(28)31-14-20(29)25-19-12-11-15(2)13-16(19)3/h6-13,17H,5,14H2,1-4H3,(H,24,30)(H,25,29) |
InChI 键 |
AHFVECLTJUYTHG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
